molecular formula C26H28FN3 B329279 9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B329279
M. Wt: 401.5 g/mol
InChI Key: UUPXULFCKDLMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound with a molecular formula of C26H28FN3 and a molecular weight of 401.5 g/mol. This compound is part of the carbazole family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves multiple steps, including the formation of the carbazole core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions are common, given the aromatic nature of the carbazole core.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other carbazole derivatives with different substituents. For example:

    9-Ethyl-9H-carbazole: Lacks the piperazine and fluoro-benzyl groups.

    3-[4-(2-fluoro-benzyl)-piperazin-1-ylmethyl]-9H-carbazole: Lacks the ethyl group.

The uniqueness of 9-ETHYL-3-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE lies in its specific combination of substituents, which can confer unique biological and chemical properties .

Properties

Molecular Formula

C26H28FN3

Molecular Weight

401.5 g/mol

IUPAC Name

9-ethyl-3-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C26H28FN3/c1-2-30-25-10-6-4-8-22(25)23-17-20(11-12-26(23)30)18-28-13-15-29(16-14-28)19-21-7-3-5-9-24(21)27/h3-12,17H,2,13-16,18-19H2,1H3

InChI Key

UUPXULFCKDLMNF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4F)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4F)C5=CC=CC=C51

Origin of Product

United States

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